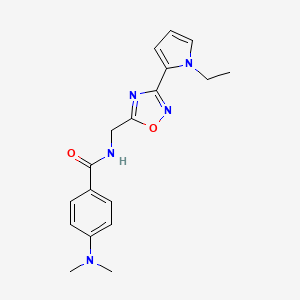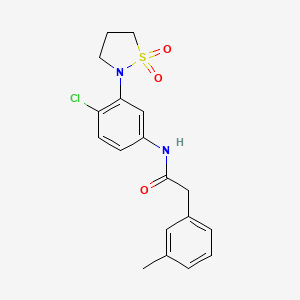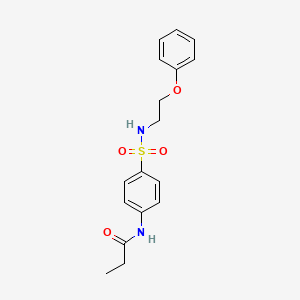
4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research led by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the specified compound. These derivatives were found to have potent cytotoxic effects against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some compounds showed significant in vivo efficacy against colon tumors in mice, highlighting the potential for anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) conducted a study on the synthesis of new pyrazolopyridines and tested their biological activities. The research revealed that some synthesized compounds possessed notable antioxidant, antitumor against liver and breast cell lines, and antimicrobial activities, suggesting their utility in pharmaceutical applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Molecular Modeling and Antimycobacterial Agents
A study by Joshi et al. (2017) on the synthesis of novel pyrrole analogs for antimycobacterial applications showcased the potential of these compounds in combating tuberculosis. The compounds demonstrated significant antimycobacterial activity, with certain derivatives showing promise as non-cytotoxic antimycobacterial agents. This research underlines the significance of such compounds in developing new treatments for mycobacterial infections (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Antimicrobial and Antitubercular Activities
Research by Joshi et al. (2008) focused on synthesizing 4-pyrrol-1-yl benzoic acid hydrazide analogs and investigating their antibacterial and antitubercular properties. The study found that certain compounds exhibited very good antibacterial and antitubercular activities, highlighting the potential of such molecules in developing new antimicrobial agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
properties
IUPAC Name |
4-(dimethylamino)-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-23-11-5-6-15(23)17-20-16(25-21-17)12-19-18(24)13-7-9-14(10-8-13)22(2)3/h5-11H,4,12H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIUMFQTEWZPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2735195.png)

![2-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2735199.png)

![2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2735202.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2735205.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2735209.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea](/img/structure/B2735211.png)



